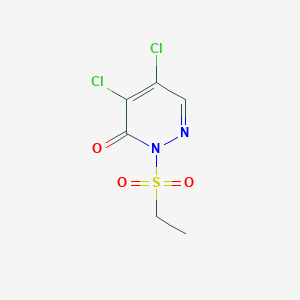
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone, also known as Pyridazon, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has also been used in the synthesis of various other compounds, including pyridazinone derivatives, which have shown promising results in drug discovery.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone is not fully understood. However, it is believed to work through the inhibition of enzymes and proteins involved in various cellular processes. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Efectos Bioquímicos Y Fisiológicos
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells through the induction of apoptosis. Additionally, 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to have antimicrobial properties, inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has several advantages in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone also has a high degree of solubility in a variety of solvents, making it easy to work with in various experimental conditions. However, 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For the study of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone include the development of derivatives with enhanced properties, further studies to understand its mechanism of action, and the use of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone in combination with other compounds for novel therapies.
Métodos De Síntesis
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone can be synthesized through multiple methods, including the reaction of 4,5-dichloropyridazin-3(2H)-one with ethanesulfonyl chloride in the presence of triethylamine. This method yields a high purity product and is commonly used in laboratory settings.
Propiedades
Número CAS |
155164-54-8 |
|---|---|
Nombre del producto |
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone |
Fórmula molecular |
C6H6Cl2N2O3S |
Peso molecular |
257.09 g/mol |
Nombre IUPAC |
4,5-dichloro-2-ethylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C6H6Cl2N2O3S/c1-2-14(12,13)10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 |
Clave InChI |
VTHIRGKWFPXTDZ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
SMILES canónico |
CCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Otros números CAS |
155164-54-8 |
Sinónimos |
4,5-dichloro-2-ethylsulfonyl-pyridazin-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



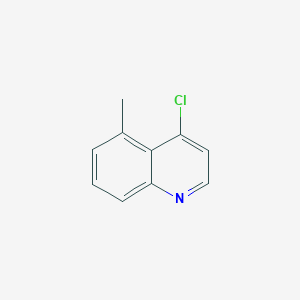
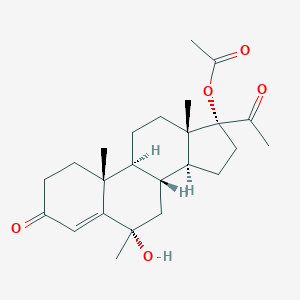
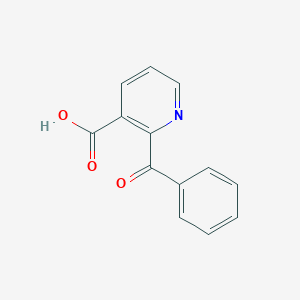
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
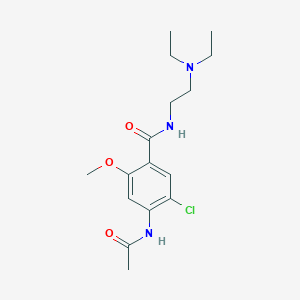
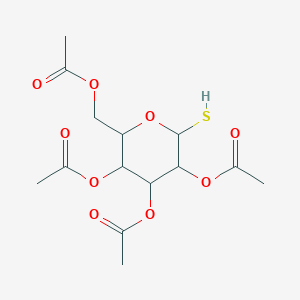
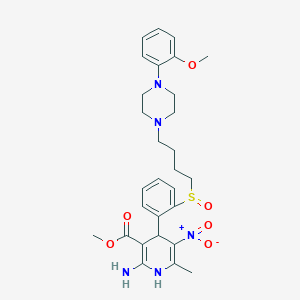
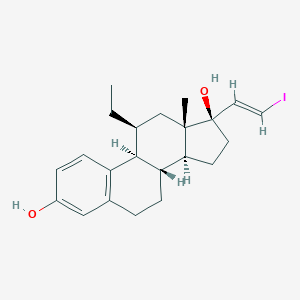
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
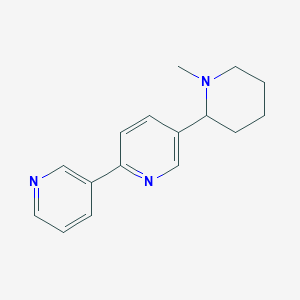
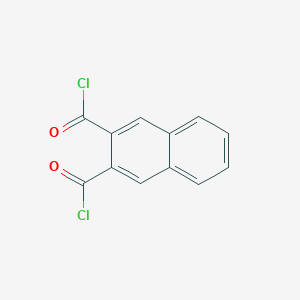
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)